molecular formula C15H11Cl2F2N3O3 B11692465 2-Chloro-N-[2-(4-chloro-2-nitro-phenylamino)-ethyl]-4,5-difluoro-benzamide

2-Chloro-N-[2-(4-chloro-2-nitro-phenylamino)-ethyl]-4,5-difluoro-benzamide

Cat. No.: B11692465
M. Wt: 390.2 g/mol
InChI Key: ZVVFNRYPIBBEDH-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of chloro, nitro, and difluoro functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-nitroaniline with 2-chloroethylamine under controlled conditions to form the intermediate 2-[(4-chloro-2-nitrophenyl)amino]ethylamine. This intermediate is then reacted with 4,5-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The amino group formed after reduction can be further oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: 2-chloro-N-{2-[(4-chloro-2-aminophenyl)amino]ethyl}-4,5-difluorobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the compound.

Scientific Research Applications

2-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitroaniline: Shares the nitro and chloro functional groups but lacks the difluorobenzamide moiety.

    4-chloro-2-nitrophenol: Similar nitro and chloro groups but different overall structure.

    2,6-dichloro-4-nitrophenol: Contains additional chloro groups, leading to different reactivity and applications.

Uniqueness

2-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H11Cl2F2N3O3

Molecular Weight

390.2 g/mol

IUPAC Name

2-chloro-N-[2-(4-chloro-2-nitroanilino)ethyl]-4,5-difluorobenzamide

InChI

InChI=1S/C15H11Cl2F2N3O3/c16-8-1-2-13(14(5-8)22(24)25)20-3-4-21-15(23)9-6-11(18)12(19)7-10(9)17/h1-2,5-7,20H,3-4H2,(H,21,23)

InChI Key

ZVVFNRYPIBBEDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCNC(=O)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

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